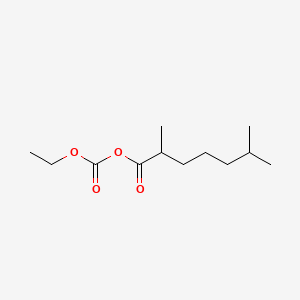
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic: is a chemical compound with the molecular formula C12H22O4. It is an intermediate used in various synthetic processes, particularly in the synthesis of 2,6-Dimethylheptanoyl-CoA, which is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD). This enzyme plays a significant role in the oxidation of branched-chain fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic typically involves the reaction of 2,6-Dimethylheptanoic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbonic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic involves its conversion to 2,6-Dimethylheptanoyl-CoA, which is a substrate for long-chain acyl-CoA dehydrogenase (LCAD). LCAD catalyzes the dehydrogenation of acyl-CoA derivatives, playing a crucial role in the β-oxidation of fatty acids. This process is essential for energy production in cells, particularly in tissues with high metabolic rates such as the liver and muscles.
Comparison with Similar Compounds
2,6-Dimethylheptanoic Acid: A precursor in the synthesis of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic.
2,6-Dimethylheptanoyl-CoA: A specific substrate for LCAD, similar in structure and function.
Ethyl Chloroformate: A reagent used in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA. This specificity makes it valuable in studies related to fatty acid metabolism and the development of pharmaceuticals targeting metabolic pathways.
Properties
Molecular Formula |
C12H22O4 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethoxycarbonyl 2,6-dimethylheptanoate |
InChI |
InChI=1S/C12H22O4/c1-5-15-12(14)16-11(13)10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3 |
InChI Key |
YKXGBBZHWYUVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(=O)C(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















